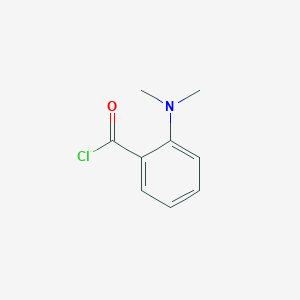2-(Dimethylamino)benzoyl chloride
CAS No.: 64109-38-2
Cat. No.: VC14347728
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64109-38-2 |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 2-(dimethylamino)benzoyl chloride |
| Standard InChI | InChI=1S/C9H10ClNO/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3 |
| Standard InChI Key | TWAOVIVEUFBAHK-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=CC=C1C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Synonyms
2-(Dimethylamino)benzoyl chloride is systematically named as 2-(dimethylamino)benzoyl chloride and is alternatively referred to as N,N-dimethylaminobenzoyl chloride or 2-dimethylaminobenzoyl chloride . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(dimethylcarbamoyl)benzene-1-carbonyl chloride.
Molecular Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.635 g/mol |
| Exact Mass | 183.045 g/mol |
| Topological Polar Surface Area (TPSA) | 20.31 Ų |
| LogP (Octanol-Water Partition Coefficient) | 2.13 |
The dimethylamino group at the ortho position enhances the compound’s solubility in polar aprotic solvents while retaining moderate lipophilicity, as indicated by its LogP value .
Synthesis and Manufacturing
Conventional Synthesis Routes
The most widely documented synthesis involves the reaction of 2-(dimethylamino)benzoic acid with thionyl chloride () under controlled conditions. This method mirrors general acyl chloride preparation protocols, where carboxylic acids are treated with chlorinating agents . A representative procedure is outlined below:
-
Reaction Setup:
-
2-(Dimethylamino)benzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane ().
-
Thionyl chloride (1.2 equiv) is added dropwise at 0°C under an inert atmosphere.
-
The mixture is stirred at room temperature for 1–2 hours.
-
-
Workup:
-
Excess and solvent are removed under reduced pressure.
-
The crude product is purified via vacuum distillation or recrystallization.
-
This method yields 2-(dimethylamino)benzoyl chloride with >90% purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry .
Optimization and Scalability
A patent describing the synthesis of structurally related compounds (e.g., 2-dimethylaminoethyl chloride hydrochloride) highlights the importance of temperature control and stoichiometric ratios . For instance, maintaining the reaction temperature below 15°C minimizes side reactions such as dimerization. Additionally, using a 1.05:1 molar ratio of to the starting alcohol ensures complete conversion while reducing waste .
Physicochemical Properties
Stability and Reactivity
2-(Dimethylamino)benzoyl chloride is moisture-sensitive and undergoes hydrolysis in aqueous environments to form 2-(dimethylamino)benzoic acid. Its reactivity as an acylating agent is attributed to the electrophilic carbonyl carbon, which readily reacts with nucleophiles such as amines and alcohols.
Spectral Data
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1775 cm (C=O stretch) and 1250 cm (C-Cl stretch).
-
H NMR (CDCl): δ 2.98 (s, 6H, N(CH)), 7.32–7.45 (m, 4H, aromatic protons) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual functionality enables its use in synthesizing bioactive molecules. For example:
-
Antidepressants: Acylation of aryl amines yields derivatives with serotonin receptor affinity.
-
Local Anesthetics: Reaction with amino alcohols produces ester-based anesthetics.
Agrochemicals
2-(Dimethylamino)benzoyl chloride is a precursor to herbicides and fungicides. Its incorporation into sulfonamide derivatives enhances bioactivity against plant pathogens .
Polymer Chemistry
The compound participates in radical-initiated polymerizations to form polyamides with tailored thermal stability, leveraging the dimethylamino group’s electron-donating effects .
Future Perspectives
Advances in continuous-flow chemistry could optimize the synthesis of 2-(dimethylamino)benzoyl chloride, improving yield and reducing environmental impact. Additionally, its potential in metal-catalyzed cross-coupling reactions remains underexplored, offering avenues for novel drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume